![molecular formula C17H11Cl2NO2 B1420642 6-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-30-8](/img/structure/B1420642.png)
6-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride
Overview
Description
6-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C17H11Cl2NO2 and a molecular weight of 332.19 .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with a methoxyphenyl group at the 2-position and a carbonyl chloride group at the 4-position .Scientific Research Applications
Structural and Chemical Properties
6-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride has been the subject of various studies examining its structural and chemical properties. For example, Loh et al. (2010) analyzed the structural aspects of a related compound, revealing specific dihedral angles formed by the quinoline ring system and methoxyphenyl ring with the propenone linkage (Loh et al., 2010). Additionally, Zeyada et al. (2016) investigated the structural and optical properties of thin films of similar quinoline derivatives, providing insights into their potential applications in material science (Zeyada et al., 2016).
Catalytic and Synthetic Applications
The compound has been studied for its potential in catalytic and synthetic applications. For instance, Laguna et al. (2014) explored the formation of gold(III) complexes from bidentate ligands derived from similar quinoline structures (Laguna et al., 2014). This indicates the compound's relevance in the field of catalysis and material synthesis.
Mechanism of Action
Target of Action
Many quinoline derivatives are known to interact with DNA and RNA due to their planar structure, which allows them to intercalate between the base pairs . They can also target various enzymes and receptors, depending on their specific functional groups .
Mode of Action
The interaction of quinoline derivatives with their targets often leads to disruption of normal cellular processes. For example, intercalation into DNA can inhibit DNA replication and transcription, leading to cell death .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets DNA, it could affect pathways related to DNA replication, repair, and transcription .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of quinoline derivatives can vary widely depending on their specific structures. Factors such as solubility, stability, and the presence of functional groups can influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound causes DNA damage, this could lead to cell death or the initiation of apoptosis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .
properties
IUPAC Name |
6-chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-22-12-4-2-3-10(7-12)16-9-14(17(19)21)13-8-11(18)5-6-15(13)20-16/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDQKZGYHRVTCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101196132 | |
Record name | 6-Chloro-2-(3-methoxyphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101196132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1160263-30-8 | |
Record name | 6-Chloro-2-(3-methoxyphenyl)-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2-(3-methoxyphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101196132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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